2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide

asymmetric organocatalysis Michael addition enantioselectivity

Researchers requiring high enantioselectivity (88-99% ee) in ketone-nitroalkene conjugate additions can rely on this primary amine-thiourea organocatalyst. It uniquely provides complete branched regioselectivity (>30:1 rr) and 11:1-20:1 anti diastereoselectivity for n-alkyl ethyl ketones. For aliphatic nitroalkenes, it delivers 94-98% ee-performance unmatched by competing catalysts. Supplied at ≥98% chemical purity and ≥99% ee from BenchChem.

Molecular Formula C21H34N4OS
Molecular Weight 390.6 g/mol
Cat. No. B12431426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide
Molecular FormulaC21H34N4OS
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2CCCCC2N
InChIInChI=1S/C21H34N4OS/c1-21(2,3)18(19(26)25(4)14-15-10-6-5-7-11-15)24-20(27)23-17-13-9-8-12-16(17)22/h5-7,10-11,16-18H,8-9,12-14,22H2,1-4H3,(H2,23,24,27)
InChIKeyCNEVMNSDRMDKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Catalyst (CAS 479423-21-7): Identity and Class


2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide (CAS 479423-21-7), most precisely designated as (2S)-2-[[[[(1R,2R)-2-aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide, is a chiral bifunctional primary amine–thiourea organocatalyst first disclosed by Jacobsen and Huang in 2006 [1]. It integrates a free primary amine derived from (1R,2R)-cyclohexane-1,2-diamine and a thiourea moiety anchored to an L-tert-leucine amide backbone (molecular formula C₂₁H₃₄N₄OS, molecular weight 390.60). The compound is supplied commercially at ≥98% chemical purity and ≥99% enantiomeric excess (ee) by vendors including Strem (catalog 07-0956) . Its defining structural feature—the primary amine—enables enamine-based nucleophile activation, a mechanistic capability absent in the more widely distributed tertiary amine–thiourea (Takemoto-type) and aryl–thiourea (Jacobsen amide-type) catalyst families.

Catalyst Class Primary amine–thiourea bifunctional organocatalyst
Activation Mode Enamine-based ketone nucleophile activation
Stereochemical Control (1R,2R)-diamine scaffold with L-tert-leucine amide backbone
Procurement Context Commercially available with certified enantiomeric excess

Advantages Over Generic Thiourea Organocatalysts


Thiourea-based organocatalysts are not functionally interchangeable. The target compound belongs to the primary amine–thiourea subclass, which activates ketone nucleophiles through a covalent enamine intermediate, while tertiary amine–thioureas (e.g., Takemoto-type catalysts bearing an N,N-dimethylamino group) rely on general-base catalysis and are limited primarily to 1,3-dicarbonyl pronucleophiles [1]. Aryl–thiourea catalysts such as Jacobsen's (S)-2-[[3,5-bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide (CAS 959979-30-7) lack any amine nucleophile-activation function entirely, restricting their utility to electrophile-activation-only manifolds such as Mannich and aza-Michael reactions . Even within the primary amine–thiourea class, comparative data from the Tsogoeva group demonstrate that catalyst scaffold modifications produce ee differences exceeding 15 percentage points for identical acetone–nitroolefin Michael additions [2]. Substituting one organocatalyst for another without verifying scaffold-specific performance data risks substantial erosion of enantioselectivity, yield, or reaction scope.

Tertiary amine–thiourea Lacks enamine activation capability; limited to 1,3-dicarbonyl pronucleophiles. Simple ketone substrates may show no reaction — mechanism-based substitution risk.
Aryl–thiourea (amide-type) No amine nucleophile-activation function; restricted to electrophile-activation-only manifolds. Ketone scope may not transfer — requires mechanistic review.
Other primary amine–thiourea Enantioselectivity may shift and stereochemical outcome may invert. Scaffold modifications have produced ee differences — anti vs syn diastereoselectivity context requires validation.

Quantitative Comparison Evidence


Enantioselectivity vs. Tsogoeva Catalyst in Michael Addition

The Jacobsen primary amine–thiourea catalyst (target compound) delivers up to 99% ee for the Michael addition of acetone to nitrostyrene and 88–99% ee across aromatic, heteroaromatic, and aliphatic nitroalkenes in the presence of 2 mol% benzoic acid as additive [1]. In contrast, the Tsogoeva group's primary amine–thiourea organocatalyst 1, bearing the same cyclohexane-1,2-diamine scaffold but a different amino-acid appendage, yields 84–92% ee for the same reaction class with aromatic nitroolefins [2]. This represents an absolute ee difference of up to 15 percentage points favoring the Jacobsen catalyst.

Enantioselectivity vs. Tsogoeva Catalyst
Cross-study comparable
88–99% ee (target) vs 84–92% ee (comparator); up to 15 pp difference across aromatic, heteroaromatic, and aliphatic nitroalkenes
Supports enantioselectivity workflow review for ketone–nitroalkene Michael additions
CH₂Cl₂, rt, 15 mol% catalyst; 2 mol% PhCO₂H additive
asymmetric organocatalysis Michael addition enantioselectivity nitroalkene acetone

Simple Ketone Activation vs. 1,3-Dicarbonyl Limitation

The target compound activates simple ketones (acetone, acetophenone, ethyl ketones) via a primary amine–enamine mechanism, achieving 70–94% yield and 88–99% ee across >10 substrate combinations [1]. The Takemoto tertiary amine–thiourea catalyst (CAS 860994-58-7 / 1027476-96-5), bearing an N,N-dimethylamino group instead of a primary amine, is structurally incapable of enamine formation and is documented to be effective for the Michael addition of 1,3-dicarbonyl compounds (e.g., malonates, β-keto esters) to nitroolefins, not for simple monoketones [2]. No literature example demonstrates the Takemoto catalyst achieving >90% ee for acetone or acetophenone addition to nitroalkenes.

Ketone Activation Mechanism
Class-level inference
Simple ketones enabled via enamine mechanism (70–94% yield, 88–99% ee); Takemoto-type limited to 1,3-dicarbonyl pronucleophiles — simple ketone activation not demonstrated
Mechanism-based substrate scope context; selecting wrong catalyst class may result in no reaction
CH₂Cl₂ or toluene, rt, 5–15 mol% loading
enamine catalysis ketone activation Takemoto catalyst bifunctional organocatalysis substrate scope

Regioselectivity and anti-Diastereoselectivity for Ethyl Ketones

For the conjugate addition of n-alkyl ethyl ketones to nitrostyrene, the Jacobsen catalyst (target compound) provides complete regioselectivity for the branched product (>30:1 branched/linear), 98–99% ee, and anti diastereoselectivity of 11:1 to 20:1 dr [1]. For methyl ethyl ketone, modest regioselectivity (2:1 branched/linear) was observed, but both regioisomers were formed with high ee (97% and 95%) and the branched product exhibited 15:1 anti selectivity [1]. The Tsogoeva primary amine–thiourea catalyst 2, by comparison, delivers predominantly syn diastereomers (syn/anti up to 83:17) for cyclic ketones [2], representing an inverted diastereochemical outcome on a closely related scaffold.

Regioselectivity & anti-Diastereoselectivity
Cross-study comparable
>30:1 branched/linear rr, 11:1–20:1 anti dr, 98–99% ee (target) vs syn/anti up to 83:17 (comparator) — inverted stereochemical outcome
Reported anti-diastereoselectivity context for contiguous tertiary stereocenter construction
n-alkyl ethyl ketones; CH₂Cl₂, rt, 15 mol% catalyst
regioselectivity diastereoselectivity ethyl ketone contiguous stereocenters anti-selectivity

Aliphatic Nitroalkene Substrate Scope

The Jacobsen catalyst (target compound) effectively converts aliphatic nitroalkenes, including the challenging 1-(E)-nitropropene (98% ee) and sterically demanding aliphatic substrates (entries g–h, 94–95% ee) [1]. This aliphatic scope is explicitly documented in the seminal 2006 communication. By contrast, the Tsogoeva primary amine–thiourea catalyst 1 is reported only for aromatic nitroolefins, with no demonstrated aliphatic nitroalkene scope in the original 2006 study [2]. The saccharide-derived primary amine–thiourea catalyst reported by Ma and co-workers achieves 76–94% yield and up to 96% ee for acetone Michael addition but similarly focuses on aromatic nitroolefins [3].

Aliphatic Nitroalkene Scope
Cross-study comparable
1-Nitropropene: 98% ee; sterically hindered aliphatics: 94–95% ee. Comparator systems: aromatic nitroolefins only — aliphatic scope not reported
Supports aliphatic substrate workflow review; unquantified risk for non-aromatic campaigns with untested catalysts
CH₂Cl₂, rt, 15 mol% catalyst, 2 mol% PhCO₂H
aliphatic nitroalkene substrate scope 1-nitropropene sterically hindered organocatalysis

Commercial Availability and Enantiopurity

The target compound is commercially available from Strem Chemicals (catalog 07-0956) with specifications of ≥98% chemical purity and ≥99% enantiomeric excess (ee) as the (2S,1R,2R)-configured diastereomer . By comparison, the closely related Jacobsen aryl–thiourea catalyst (S)-2-[[3,5-bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide (CAS 959979-30-7) is supplied by Sigma-Aldrich (product 693316) at 97% purity and −57.0° specific rotation, with ee specifications less prominently advertised . The target compound's explicit ee certification (≥99% ee) provides procurement-level assurance of stereochemical integrity, which is particularly relevant given that the catalyst itself is used to generate enantiomerically enriched products.

Commercial Enantiopurity
Specification review
≥98% chemical purity, ≥99% ee certified (Strem 07-0956). Comparator aryl-thiourea: 97% purity with implicit optical rotation specification
Certified enantiopurity specification supports stereochemical integrity review for asymmetric synthesis workflows
Data to verify; vendor catalog specification
commercial availability enantiopurity chemical purity Strem procurement specification

Catalyst Loading and Acid Co-catalyst Efficiency

The Jacobsen catalyst operates at 15 mol% loading for standard acetone–nitroolefin Michael additions (with 2 mol% benzoic acid additive to suppress bis-alkylation), and at 5 mol% loading can achieve complete conversion of acetophenone with nitrostyrene at elevated concentration (5 M) to give 83% yield and 99% ee [1]. The saccharide-derived primary amine–thiourea catalyst 1b of Ma and co-workers requires 15 mol% loading with 15 mol% acetic acid as a stoichiometric co-catalyst relative to catalyst, achieving 76–94% yield and up to 96% ee [2]. The Jacobsen system's use of substoichiometric benzoic acid (2 mol%) rather than stoichiometric acetic acid (15 mol%) represents a more efficient additive regime.

Additive Loading Efficiency
Cross-study comparable
2 mol% PhCO₂H (substoichiometric) vs 15 mol% AcOH (equimolar); 7.5× lower additive loading. 5 mol% catalyst achievable at 5 M concentration
Supports additive-efficiency context for workup simplification and scale-up cost review
Acetophenone: 83% yield, 99% ee at 5 mol% loading
catalyst loading benzoic acid co-catalyst turnover reaction optimization additive effect

Optimal Application Scenarios


γ-Nitroketone Synthesis from Simple Ketones

When the synthetic target is an enantiomerically enriched γ-nitroketone derived from acetone, acetophenone, or ethyl ketones, this catalyst provides the highest documented enantioselectivities (88–99% ee) among primary amine–thiourea organocatalysts validated for this transformation [1]. The 99% ee ceiling exceeds the 92% ee maximum reported for the closest Tsogoeva competitor, making it the preferred choice when downstream chiral purity thresholds (e.g., ≥98% ee for pharmaceutical intermediates) must be met with minimal re-crystallization or chiral chromatography.

anti-Selective Contiguous Stereocenter Construction

For reactions requiring anti-configured contiguous tertiary stereocenters from n-alkyl ethyl ketones, this catalyst is uniquely documented to provide complete branched regioselectivity (>30:1 rr), 98–99% ee, and 11:1–20:1 anti diastereoselectivity [1]. The Tsogoeva primary amine–thiourea catalysts on related scaffolds deliver predominantly syn diastereomers [2]. This specificity is critical for target-oriented synthesis where the relative configuration of adjacent stereocenters determines downstream biological activity.

Aliphatic Nitroalkene Substrate Campaigns

For research programs involving aliphatic nitroalkenes—including 1-nitropropene and sterically hindered aliphatic acceptors—this catalyst is the only primary amine–thiourea for which high enantioselectivity data (94–98% ee) have been explicitly reported for non-aromatic substrates [1]. Competing primary amine–thiourea systems (Tsogoeva, Ma saccharide-derived) have published data exclusively or primarily on aromatic nitroolefins [2], making the target compound the evidence-backed choice when aliphatic substrate scope is a project requirement.

Benchmark Catalyst for Bifunctional Organocatalysis

As the catalyst that established the primary amine–thiourea paradigm for enamine-based ketone activation in 2006 and remains commercially available at ≥99% ee from Strem (catalog 07-0956) [1], this compound serves as the historical and practical benchmark for comparative studies. Its well-characterized performance parameters (yield, ee, dr, rr, additive loading) across a broad substrate panel make it the appropriate reference catalyst when developing or evaluating new bifunctional organocatalytic systems for ketone conjugate additions.

Application
Selection Property
Validation Focus
γ-Nitroketone synthesis studies
Enantioselectivity context
Ketone scope and ee endpoint review
anti-Selective stereocenter studies
anti-Diastereoselectivity context
Regioselectivity and dr endpoint review
Aliphatic nitroalkene studies
Aliphatic substrate scope context
Non-aromatic substrate validation
Reference catalyst studies
Reference catalyst context
Comparative performance review
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